molecular formula C27H35N5O5 B2476380 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid CAS No. 2097866-17-4

2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid

Cat. No. B2476380
CAS RN: 2097866-17-4
M. Wt: 509.607
InChI Key: TXTRPZPMAZLSNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to bind to biological targets . The compound also contains a piperazine ring, which is a common feature in many drugs, including antipsychotics and antidepressants .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and piperazine rings would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzodiazole and piperazine rings are generally quite stable, but could potentially undergo reactions at the nitrogen atoms or adjacent carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a base, while the various carbon-oxygen and carbon-nitrogen bonds could give it polar characteristics .

Scientific Research Applications

Anticancer Applications

  • Inhibitor for Human Acyl-coenzyme A: Cholesterol O-acyltransferase (ACAT): Shibuya et al. (2018) identified a compound similar in structure, which acts as a potent inhibitor of human ACAT-1, indicating potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Anticancer Activity Against Various Human Cancer Cell Lines: A study by Boddu et al. (2018) on similar compounds showed significant in vitro anticancer activity against human cervical and breast carcinoma cell lines (Boddu et al., 2018).

Antibacterial and Antimicrobial Applications

  • Potent Bacterial Biofilm and MurB Inhibitors: Mekky and Sanad (2020) synthesized novel compounds with piperazine linkers showing excellent antibacterial efficacy and biofilm inhibition, outperforming the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
  • Antimicrobial Activity Against Bacteria and Fungi: Patel et al. (2011) demonstrated that new pyridine derivatives exhibit variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antihelminthic Applications

  • Activity Against Trichinella spiralis: A study by Mavrova et al. (2006) found that piperazine derivatives exhibit higher activity against Trichinella spiralis in vitro compared to albendazole, a standard antihelminthic drug (Mavrova et al., 2006).

Anti-Inflammatory and Analgesic Applications

  • Significant Anti-Inflammatory Activity: Ahmed et al. (2017) synthesized novel compounds showing in-vitro anti-inflammatory activity, indicating potential for development into anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Anti-HIV Activity

  • Potential Anti-HIV-1 and Anti-HIV-2 Activity: Al-Masoudi et al. (2007) explored the synthesis of new nitroimidazole derivatives, which exhibited in vitro anti-HIV-1 and anti-HIV-2 activity, making them potential candidates for non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

IUPAC Name

2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N,N-diethylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O.C2H2O4/c1-3-29(4-2)25(31)20-28-16-14-27(15-17-28)19-24-26-22-12-8-9-13-23(22)30(24)18-21-10-6-5-7-11-21;3-1(4)2(5)6/h5-13H,3-4,14-20H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTRPZPMAZLSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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